molecular formula C9H13BrN2O2 B13161809 2-[4-Bromo-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid

2-[4-Bromo-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid

Cat. No.: B13161809
M. Wt: 261.12 g/mol
InChI Key: PVSPQMYIXKURML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-Bromo-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromine atom, a methyl group, and an isopropyl group attached to the pyrazole ring, along with an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Bromo-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid can be achieved through a multi-step process involving the following key steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Alkylation: The methyl and isopropyl groups can be introduced through alkylation reactions using appropriate alkyl halides and a base such as potassium carbonate.

    Acetic Acid Moiety: The acetic acid group can be introduced by reacting the pyrazole derivative with chloroacetic acid under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[4-Bromo-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids and reduction to form alcohols or amines.

    Coupling Reactions: The pyrazole ring can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane.

    Alkylation: Alkyl halides (e.g., methyl iodide, isopropyl bromide) and bases like potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted pyrazole derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-[4-Bromo-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 2-[4-Bromo-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the pyrazole ring can facilitate binding to these targets, leading to modulation of their activity. The acetic acid moiety can also play a role in enhancing the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic acid: Similar in structure but lacks the pyrazole ring.

    2-Bromo-3-methylphenoxyacetic acid: Contains a bromine atom and an acetic acid moiety but differs in the aromatic ring structure.

    1-Methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid: Similar pyrazole structure but lacks the bromine atom.

Uniqueness

2-[4-Bromo-1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid is unique due to the combination of the bromine atom, methyl group, isopropyl group, and acetic acid moiety attached to the pyrazole ring. This unique structure imparts specific chemical and biological properties that can be exploited in various applications.

Properties

Molecular Formula

C9H13BrN2O2

Molecular Weight

261.12 g/mol

IUPAC Name

2-(4-bromo-2-methyl-5-propan-2-ylpyrazol-3-yl)acetic acid

InChI

InChI=1S/C9H13BrN2O2/c1-5(2)9-8(10)6(4-7(13)14)12(3)11-9/h5H,4H2,1-3H3,(H,13,14)

InChI Key

PVSPQMYIXKURML-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1Br)CC(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.